![molecular formula C19H12FN3OS B2771422 2-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)nicotinamide CAS No. 880620-99-5](/img/structure/B2771422.png)

2-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

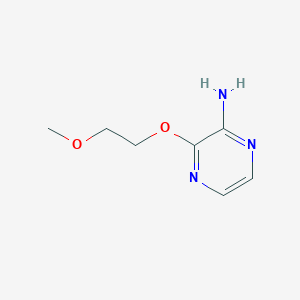

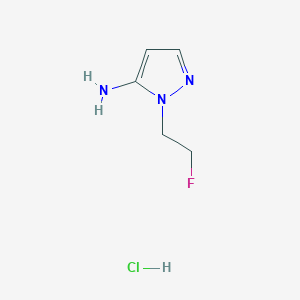

“2-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)nicotinamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .

Synthesis Analysis

The synthesis of compounds containing the thiazole ring has been a subject of interest for researchers . For instance, the polymer PBTPV-OSi containing benzothiazole moiety is synthesized via palladium-catalyzed Heck coupling reaction . Another example is the preparation of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide by a reaction between benzo[d]thiazol-2-amine and flurbiprofen .Applications De Recherche Scientifique

Antiproliferative Activity and Apoptosis Induction

Research has demonstrated that certain benzothiazole derivatives, including those related to 2-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)nicotinamide, show significant antiproliferative activity against various human cancer cell lines. These compounds have been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer therapy. For example, derivatives have displayed improved antiproliferative activity and induced cell cycle arrest in cancer cells, suggesting their potential as anticancer agents (Zhang et al., 2018).

Antimicrobial and Antifungal Properties

Several studies have synthesized and evaluated benzothiazole derivatives for their antimicrobial and antifungal properties. These compounds have been tested against a variety of bacterial and fungal species, showing some promising results as potential antimicrobial agents. The structure-activity relationship (SAR) analysis of these compounds helps in understanding how their chemical structure influences biological activity and could lead to the development of new therapeutic drugs (Patel & Shaikh, 2010).

Enzyme Inhibition

Certain benzothiazole derivatives have been investigated for their ability to inhibit specific enzymes involved in disease processes. For instance, derivatives have been found to inhibit kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism, which could have implications for treating diseases associated with dysregulated tryptophan metabolism, such as certain neurodegenerative disorders (Röver et al., 1997).

Mechanism of Action and Drug Development

Research into the mechanism of action of benzothiazole derivatives has led to the development of amino acid prodrugs designed to overcome limitations posed by drug lipophilicity. This approach enhances the solubility and bioavailability of these compounds, making them more effective as therapeutic agents. Preclinical evaluations have shown that these prodrugs can significantly retard the growth of certain cancer cell lines, indicating their potential for clinical evaluation (Bradshaw et al., 2002).

Mécanisme D'action

Mode of Action

It has been reported that similar compounds have been used as luminescent materials . The compound exhibits properties of excited-state intramolecular proton transfer (ESIPT), showing green emission in solution and solid films . Upon coordination with difluoroboron, a significant blue shift and enhanced emission were observed due to restricted conformational changes .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the development of organic light-emitting diodes (oleds) . The compound’s luminescent properties suggest it may interact with biochemical pathways related to light emission or energy transfer.

Result of Action

The compound has been used as a luminescent material, suggesting it may have applications in optical devices . In OLEDs, the compound showed strong emission, low turn-on voltage, and better electroluminescence performance than the ligand .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s luminescent properties were found to change upon coordination with difluoroboron . This suggests that the compound’s action could be influenced by the presence of other chemical species in its environment.

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3OS/c20-12-7-9-13(10-8-12)22-18(24)14-4-3-11-21-17(14)19-23-15-5-1-2-6-16(15)25-19/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELANTPKQRAEJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-benzylacetamide](/img/structure/B2771339.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2771342.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2771348.png)

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid](/img/structure/B2771350.png)

![[(5-Chlorobenzoxazol-2-yl)thio]acetic acid](/img/structure/B2771361.png)